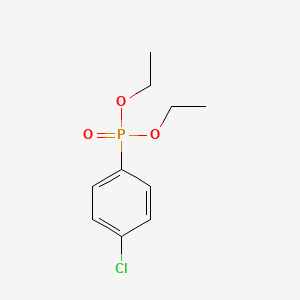

diethyl (4-chlorophenyl)phosphonate

Description

Significance of Organophosphorus Compounds in Research

Organophosphorus compounds are integral to various fields, including medicinal chemistry, agriculture, and materials science. frontiersin.orgtaylorandfrancis.com In medicine, they are found in over 80 clinically approved drugs and are crucial in the development of antiviral and anticancer agents. frontiersin.orgrsc.org The agricultural sector utilizes more than 300 different organophosphorus compounds as pesticides, herbicides, and fungicides. frontiersin.org Furthermore, their unique properties make them valuable as flame retardants, plasticizers, and catalysts in organic synthesis. frontiersin.orgmdpi.com The versatility of these compounds stems from the diverse structures and reactive capabilities of the phosphorus atom.

Overview of Arylphosphonates in Contemporary Chemical Science

Arylphosphonates, a specific class of organophosphorus compounds featuring a phosphorus atom directly bonded to an aromatic ring, have garnered considerable attention. digitellinc.com Their utility spans from serving as precursors to phosphine (B1218219) ligands in catalysis to applications in agriculture and pharmaceuticals. digitellinc.com The synthesis of arylphosphonates has been a significant area of research, with methods like palladium-catalyzed cross-coupling reactions of aryl halides with H-phosphonate diesters being developed to facilitate their creation. organic-chemistry.org These compounds are also recognized for their role as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups. nih.gov

Positioning of Diethyl (4-chlorophenyl)phosphonate within Arylphosphonate Research

This compound is a specific arylphosphonate that serves as a valuable research tool and a precursor in the synthesis of more complex molecules. The presence of a chlorine atom on the phenyl ring and the diethyl phosphonate (B1237965) group provides specific reactive sites, making it a useful building block in organic synthesis. Research has demonstrated its application as a reactant in various chemical transformations, including the preparation of chromenone and chromene derivatives, which have shown potential as anti-picornavirus agents. sigmaaldrich.com It is also used in the synthesis of wide band gap monomers and silafluorene copolymers for organic light-emitting diodes (OLEDs) and in asymmetric synthesis of gamma-nitrophosphonates. sigmaaldrich.com

The synthesis of this compound and its derivatives is an active area of investigation. For instance, diethyl (4-chlorophenyl)chloromethylphosphonate can be synthesized from diethyl (4-chlorophenyl)methylphosphonate. prepchem.com Furthermore, the acylation of related α-hydroxy-benzylphosphonates, including the 4-chloro substituted analogue, has been studied for its potential in creating compounds with anticancer activity. nih.gov These examples highlight the compound's role as a versatile intermediate in the exploration of new chemical entities with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDFLKHMFHZJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178405 | |

| Record name | Phosphonic acid, (p-chlorophenyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-43-5 | |

| Record name | Diethyl P-(4-chlorophenyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (p-chlorophenyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (p-chlorophenyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 4 Chlorophenyl Phosphonate and Analogous Structures

Emerging and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes. These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous solvents.

Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying purification processes. The Hirao reaction, for instance, can be effectively carried out under solvent-free conditions, often in conjunction with microwave heating to accelerate the reaction. rsc.orgnih.gov Keglevich and co-workers demonstrated that the P–C coupling of various >P(O)H species with bromoarenes can be achieved using a P-ligand-free Pd(OAc)₂ catalyst under solvent-free and microwave-assisted conditions, representing a particularly "green" iteration of the Hirao reaction. rsc.org Similarly, the Kabachnik-Fields reaction, a method for synthesizing α-aminophosphonates, has been successfully performed under solvent-free conditions using heterogeneous catalysts. tandfonline.comrsc.org

Microwave (MW) irradiation has emerged as a key technology in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net In the context of aryl phosphonate (B1237965) synthesis, microwave assistance has been applied to various catalytic systems. A palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides was achieved in under 10 minutes with quantitative yields using microwave irradiation. organic-chemistry.org This rapid and efficient heating method is particularly well-suited for solvent-free reactions, further enhancing the green credentials of the synthesis. rsc.org The synthesis of analogous structures, such as dihydropyrimidin-2(1H)-one-phosphonates, has also been successfully achieved using microwave-assisted protocols, offering milder and faster conditions compared to conventional heating. mdpi.com

| Aryl Substrate | Phosphorus Reagent | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Halides | H-phosphonate diesters | Pd(PPh₃)₄, Et₃N | < 10 min | Quantitative | organic-chemistry.org |

| Bromoarenes | Diethyl phosphite | Pd(OAc)₂, Et₃N, Solvent-free | Variable | Good to Excellent | rsc.org |

| 4-chlorobenzaldehyde | Diethyl (2-oxopropyl)phosphonate, Urea | Biginelli Reaction, Acid catalyst | Variable | 69% | mdpi.com |

| Bromo-iodobenzenes | Diethyl phosphite | Pd(OAc)₂, NEt₃, EtOH or Solvent-free | 15-45 min | Variable | mdpi.com |

The choice of catalyst is critical for achieving high efficiency and selectivity in the synthesis of aryl phosphonates. Research has expanded beyond traditional palladium systems to include other metals and metal-free approaches.

Palladium Catalysis: Palladium remains the most widely used metal for Hirao-type cross-couplings. Modern advancements include the use of "ligand-free" palladium catalysts, where an excess of the phosphorus reagent itself may act as a ligand, simplifying the reaction setup. rsc.org The development of catalysts for coupling with less reactive aryl chlorides, in addition to bromides and iodides, has also broadened the scope of these reactions. nih.gov

Nickel and Copper Catalysis: Nickel and copper salts offer more economical alternatives to palladium for catalyzing C-P bond formation. nih.govresearchgate.net Nickel-catalyzed phosphorylations have been shown to effectively couple various substrates with hydrogen phosphoryl compounds in very good yields. organic-chemistry.org

Photoredox Catalysis: A significant innovation is the use of metal-free photoredox catalysis. acs.org This strategy uses visible light to initiate the reaction, often under atmospheric conditions and in green solvents like water mixtures. acs.orgorganic-chemistry.org For example, inexpensive organic dyes such as 10H-phenothiazine or Eosin Y can act as photocatalysts, generating aryl radicals from aryl halides that subsequently react with phosphites to form the C-P bond. researchgate.netacs.org This approach avoids transition metal contaminants and often proceeds under exceptionally mild conditions. organic-chemistry.org

| Catalytic System | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine (B1218219) Ligand (e.g., dppf) | Hirao Cross-Coupling | Aryl bromides, iodides, chlorides | High efficiency, broad substrate scope, well-established | nih.gov |

| "Ligand-Free" Pd(OAc)₂ | Hirao Cross-Coupling | Bromoarenes | Simplified reaction, reduced cost, suitable for green conditions (MW, solvent-free) | rsc.org |

| NiCl₂(dme) / Xantphos | Cross-Coupling | Aryl fluorosulfonates | Economical alternative to palladium, good to excellent yields | researchgate.net |

| Cu₂O / 1,10-phenanthroline | Cross-Coupling | Aryl boronic acids | Mild conditions, good yields | organic-chemistry.org |

| 10H-phenothiazine / Visible Light | Metal-Free Photoredox | Aryl halides, ammonium salts | Metal-free, mild/atmospheric conditions, use of aqueous solvents | acs.org |

Derivatization Strategies Post-Synthesis

Once the diethyl arylphosphonate scaffold is synthesized, the ester groups can be modified to produce different phosphonate esters or the corresponding phosphonic acid.

Esterification generally refers to the conversion of a phosphonic acid into a phosphonate ester. A common derivatization pathway involves the initial hydrolysis of the diethyl ester to the corresponding (4-chlorophenyl)phosphonic acid, which can then be re-esterified. Selective mono- or diesterification of phosphonic acids can be achieved using reagents like triethyl orthoacetate, where the reaction outcome is controlled by temperature. nih.gov

Transesterification is the direct exchange of the ester's alcohol moiety. This process involves reacting the diethyl phosphonate with a different alcohol, often at elevated temperatures and sometimes with a catalyst, to displace the ethanol. epo.org For example, the reaction of diethyl phenylphosphonate with n-butanol in the presence of ionic liquids can lead to the formation of dibutyl phenylphosphonate. mtak.hu A two-step dealkylation-alkylation sequence is another effective method for this transformation. This typically involves reacting the diethyl phosphonate with a reagent like bromotrimethylsilane (TMSBr) to cleave the ethyl ester bonds, followed by methanolysis or reaction with another alcohol to form the new phosphonate ester. mdpi.com

Silylation and Acylation for Analytical Purposes

Silylation is one of the most common derivatization methods in GC analysis. nih.govregistech.com It involves the replacement of an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. nih.govregistech.com Silyl derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds. registech.com A variety of silylating reagents are available, each with different reactivity. For moderately hindered or less reactive compounds, a catalyst such as trimethylsilyl chloride (TMCS) is often added to the reagent. thermofisher.comsigmaaldrich.com The choice of reagent depends on the specific analyte and the functional groups present. gcms.cz For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile reagent for adding TMS groups, while N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to install the more stable TBDMS group. nih.gov The TBDMS derivatives offer significantly higher stability against hydrolysis compared to TMS derivatives. nih.govregistech.com

Acylation is another effective derivatization strategy that shares the goal of increasing volatility and reducing polarity. chromtech.com This technique is particularly useful for highly polar, multi-functional compounds. chromtech.com Acylation involves the introduction of an acyl group, often by reacting the analyte with an acid anhydride or an acyl halide. gcms.cz Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are commonly used as they produce stable and highly volatile derivatives. gcms.cz A significant advantage of using fluorinated reagents is the introduction of electron-capturing groups, which greatly enhances the sensitivity of detection when using an electron capture detector (ECD). chromtech.comgcms.cz

The general conditions for these derivatization reactions often involve heating the analyte with an excess of the reagent in a suitable solvent for a specific period to ensure the reaction goes to completion. sigmaaldrich.com Optimization of parameters like temperature and reaction time is crucial for achieving a high yield of the desired derivative. sigmaaldrich.com

Interactive Table: Common Derivatization Reagents for Analytical Purposes

| Reagent Class | Reagent Name | Abbreviation | Derivative Group | Key Features |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Versatile and common for TMS derivatization. nih.govthermofisher.comsigmaaldrich.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Most volatile TMS-amide; byproducts elute with solvent front. thermofisher.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms derivatives with high stability towards hydrolysis. nih.gov |

| Silylation | Trimethylsilyl chloride (used as catalyst) | TMCS | Trimethylsilyl (TMS) | Added to reagents like BSTFA to increase reactivity. thermofisher.com |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Produces stable, highly volatile derivatives suitable for ECD. gcms.cz |

| Acylation | Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl | Used for alkylation/acylation to enhance ECD response. nih.gov |

Halogen Substitution Reactions on the Aromatic Ring

Modifying the substitution pattern on the aromatic ring of diethyl (4-chlorophenyl)phosphonate allows for the synthesis of analogous structures with potentially different chemical and physical properties. While direct electrophilic or nucleophilic substitution on the pre-formed this compound is not a commonly cited route, analogous structures with different halogen substitutions can be synthesized through various modern organic chemistry methodologies. These methods often involve building the halogenated arylphosphonate structure from precursors rather than modifying the existing compound.

One advanced strategy for producing ortho-halogenated arylphosphonates is through a three-component reaction involving arynes, trialkyl phosphites, and a halogen source. acs.orgacs.org This method enables the direct synthesis of 1,2-disubstituted arenes. acs.org For example, an aryne precursor, such as 2-(trimethylsilyl)phenyl triflate, can react with triethyl phosphite (a phosphorus nucleophile) and a halide source like carbon tetrachloride (for chlorination) or bromoform (for bromination) under mild conditions to yield the corresponding ortho-halogenated arylphosphonate. acs.orgacs.org The reaction is typically facilitated by a fluoride source like potassium fluoride and a phase-transfer catalyst such as 18-crown-6. acs.org This approach provides a direct pathway to compounds that would be challenging to synthesize via classical aromatic substitution.

Another versatile, though indirect, method for introducing halogens onto an arylphosphonate ring involves C-H activation and borylation. nih.gov An existing aryl phosphonate can be subjected to iridium-catalyzed ortho C-H borylation. nih.gov The resulting ortho-phosphonate aryl boronic ester is a highly versatile intermediate. This intermediate can then be converted into various other functional groups, including halogens. For instance, treatment of the boronic ester with reagents like copper(II) chloride or copper(II) bromide allows for the introduction of chlorine or bromine, respectively, at the ortho position. nih.gov This two-step sequence effectively achieves a directed halogenation of the aromatic ring.

These synthetic routes are summarized in the table below, highlighting methods to obtain arylphosphonates with different halogenation patterns, analogous to the parent this compound.

Interactive Table: Synthetic Methods for Halogenated Arylphosphonate Analogs

| Method | Description | Key Reagents | Halogen Introduced | Position |

|---|---|---|---|---|

| Aryne Three-Component Reaction | Reaction of an aryne precursor with a trialkyl phosphite and a halogen source. acs.org | 2-(trimethylsilyl)phenyl triflate, triethyl phosphite, CCl₄ or CHBr₃, KF, 18-crown-6 | Chlorine, Bromine | ortho |

| C-H Borylation followed by Halogenation | Iridium-catalyzed ortho C-H borylation of an aryl phosphonate, followed by conversion of the resulting boronic ester to an aryl halide. nih.gov | [Ir(cod)OMe]₂, dtbpy (for borylation); CuCl₂ or CuBr₂ (for halogenation) | Chlorine, Bromine | ortho |

Hydrolytic Pathways of Phosphonate Esters

Hydrolysis is a principal reaction pathway for phosphonate esters, leading to the corresponding phosphonic acids. researchgate.net This process can be catalyzed by either acids or bases, with the hydrolysis of the two ester groups in dialkyl phosphonates occurring in a consecutive, two-step manner. nih.govnih.gov

Acid-catalyzed hydrolysis is a widely applied method for converting phosphonates to their corresponding phosphonic acids. nih.govnih.gov The reaction is typically performed by heating the ester in an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org

The mechanism of acid-catalyzed hydrolysis for phosphonates generally proceeds through a bimolecular pathway (AAc2), which involves a nucleophilic attack by a water molecule on the protonated phosphorus center. nih.govresearchgate.net The hydrolysis of dialkyl arylphosphonates has been shown to occur in two consecutive steps, each characterized by pseudo-first-order kinetics. researchgate.net The cleavage of the second P-O-C bond is often the rate-determining step. nih.gov

Computational studies comparing aryl and alkyl phosphates, which serve as models for phosphonates, suggest differences in their hydrolysis transition states. The weakening of the P-O ester bond upon protonation is more pronounced for aryl esters than for alkyl esters. acs.orgnih.govlookchem.com This suggests a more labile P-O bond in aryl phosphonates under acidic conditions, influencing the reaction rate. For instance, studies on α-hydroxybenzylphosphonates show that electron-withdrawing substituents on the aryl ring increase the hydrolysis rate, while electron-donating groups slow it down. nih.gov

In the majority of acid- and base-catalyzed hydrolysis reactions of phosphonates, the cleavage occurs at the phosphorus-oxygen (P-O) bond. nih.gov This pathway, known as the AAc2 mechanism, involves a nucleophilic attack on the phosphorus atom. nih.govresearchgate.net

However, cleavage of the carbon-oxygen (C-O) bond can also occur under certain conditions. Mechanisms involving C-O bond fission include the AAl1 and AAl2 pathways. nih.govresearchgate.net The AAl1 mechanism is a unimolecular process that may be favored for esters with substituents that can stabilize a carbocation, such as benzyl groups. researchgate.net C-O bond cleavage is not the typical route for hydrolysis but can be achieved using specific dealkylation reagents. nih.gov

Table 1: Common Cleavage Modes in Phosphonate Ester Hydrolysis

| Cleavage Mode | Bond Cleaved | Typical Conditions | Mechanism |

|---|---|---|---|

| P-O Cleavage | Phosphorus-Oxygen | Acid- or Base-Catalyzed Hydrolysis | AAc2 (Bimolecular) |

Base-catalyzed, or alkaline, hydrolysis of phosphonate esters is also a common preparative method. nih.gov It is typically carried out using aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.gov Unlike acid catalysis, alkaline hydrolysis is an irreversible process. nih.gov The reaction proceeds in two steps: formation of the phosphonate salt, followed by liberation of the phosphonic acid upon acidification. nih.gov

The mechanism of base-catalyzed hydrolysis involves a nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic phosphorus atom of the phosphoryl (P=O) group. nih.govttu.ee This process is analogous to a bimolecular nucleophilic substitution (SN2) reaction at a tetrahedral phosphorus center. ttu.eeepa.gov The attack of the nucleophile leads to a pentacoordinate transition state or intermediate, which then collapses, expelling the alkoxy group and forming the phosphonic acid anion. acs.org The reactivity of various nucleophiles towards phosphonate ester anions has been studied, confirming that the reaction proceeds via attack at the phosphorus atom. acs.org

The rate and selectivity of phosphonate ester hydrolysis are significantly influenced by several factors:

pH : The rate of hydrolysis is highly dependent on the pH of the medium. Acid-catalyzed hydrolysis shows a rate maximum in moderately concentrated acid solutions. nih.govacs.org

Ionic Strength : The ionic strength of the solution can affect the rate of hydrolysis, and the specific type of ion present can also play a decisive role. nih.gov

Steric Effects : Steric hindrance around the phosphorus atom or on the alkoxy groups can dramatically affect the hydrolysis rate, particularly in base-catalyzed reactions. nih.gov For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions, highlighting the impact of bulky substituents. nih.gov In acid-catalyzed hydrolysis, steric and polar effects are generally considered to have less influence compared to base-catalyzed reactions. nih.gov

Electronic Effects : The electronic nature of substituents on the aryl or alkyl groups has a pronounced effect. In acid-catalyzed hydrolysis of α-hydroxybenzylphosphonates, electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring accelerate the reaction, while electron-releasing groups (e.g., -CH₃, -OCH₃) slow it down. nih.gov This is attributed to the influence of the substituent on the electrophilicity of the phosphorus atom.

Table 2: Effect of Phenyl Ring Substituents on Acid-Catalyzed Hydrolysis Rates of Dimethyl α-Hydroxybenzylphosphonates

| 4-Phenyl Substituent | Reaction Time (tᵣ, hours) | Rate Constant k₁ (h⁻¹) | Rate Constant k₂ (h⁻¹) |

|---|---|---|---|

| NO₂ | 2.5 | 5.18 | 1.24 |

| Cl | 5.5 | 3.36 | 0.67 |

| F | 6.0 | 4.09 | 0.81 |

| H | 7.0 | 2.64 | 0.60 |

| CH₃ | 8.5 | 1.58 | 0.44 |

| OCH₃ | 9.0 | 1.12 | 0.40 |

Data derived from studies on substituted dimethyl α-hydroxybenzylphosphonates. nih.gov

Dealkylation Reactions of Phosphonate Esters

Dealkylation provides an alternative route to phosphonic acids from their esters, often under milder or non-hydrolytic conditions. nih.gov This method involves the cleavage of the C-O bond of the ester group. nih.gov A variety of reagents can effect this transformation, with trimethylsilyl halides being particularly common. researchgate.netnih.gov

Chlorotrimethylsilane (TMSCl) can effectively dealkylate phosphonate esters at elevated temperatures within a sealed reaction vessel. nih.govresearchgate.net This method is compatible with various functional groups and provides high yields of the corresponding phosphonic acids after a subsequent hydrolysis step to cleave the intermediate silyl phosphonate. nih.govgoogle.com While trimethylbromosilane (TMSBr) is more reactive, the use of TMSCl in a suitable solvent and a sealed container has been shown to achieve high conversions in relatively short reaction times. researchgate.netgoogle.com Other reagents used for dealkylation include boron tribromide and various amines. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like diethyl (4-chlorophenyl)phosphonate, DFT calculations would provide fundamental insights.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), various quantum chemical descriptors and reactivity indices can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index. These parameters help in quantifying the global reactivity of the molecule and are useful in predicting its behavior in chemical reactions.

Despite the utility of these computational methods, specific data tables and detailed research findings for this compound are not available in the reviewed literature. Further research dedicated to this specific compound would be necessary to provide the scientifically accurate content required for a comprehensive article.

Molecular Dynamics (MD) Simulations

Currently, there is a lack of specific molecular dynamics (MD) simulation studies in publicly available scientific literature that focus exclusively on this compound. MD simulations are a computational method used to analyze the physical movements of atoms and molecules. The absence of such studies indicates a gap in the understanding of the conformational dynamics, solvent interactions, and potential binding modes of this particular compound with biological targets.

While general principles of MD simulations are well-established for organophosphorus compounds, dedicated studies on this compound would be necessary to elucidate its specific behavior in a simulated biological environment. Such research could provide valuable information on its flexibility, interaction energies with key residues in an active site, and the stability of potential complexes.

Environmental Fate and Biotic/abiotic Degradation

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, including chemical and light-induced reactions. For diethyl (4-chlorophenyl)phosphonate, these pathways are primarily influenced by the inherent stability of its C-P bond and its susceptibility to radical attack and photolysis.

The carbon-phosphorus bond is characterized by high chemical stability, making it exceptionally resistant to simple hydrolytic cleavage under typical environmental conditions. researchgate.netnih.gov Unlike phosphate esters, which have sites vulnerable to hydrolysis at the P-O-aryl or P-O-alkyl bonds, the C-P bond in phosphonates requires a much higher activation energy to break. oup.comoup.comnih.gov Consequently, the direct hydrolysis of the C-P bond in this compound is not considered a significant degradation pathway in the environment. nih.gov While the ester groups (P-O-ethyl) can be hydrolyzed under acidic or basic conditions, the core (4-chlorophenyl)phosphonate structure, defined by the C-P bond, remains intact. nih.gov

Degradation mediated by free radicals, particularly hydroxyl radicals (•OH), represents a more viable abiotic pathway. Hydroxyl radicals are powerful, non-selective oxidants found in the environment. Studies on analogous compounds, such as dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP), have shown that •OH radicals can degrade these phosphonates. researchgate.net The primary mechanism involves the abstraction of a hydrogen atom from the alkyl groups, creating carbon-centered radicals. researchgate.net These radicals can then react with oxygen, leading to further degradation. researchgate.net For this compound, it is anticipated that hydroxyl radicals would primarily attack the ethyl groups, initiating a cascade of oxidative reactions that could lead to the breakdown of the molecule. researchgate.net

Phosphonates can undergo degradation when exposed to ultraviolet (UV) radiation. nih.gov The photolytic degradation of some phosphonates has been shown to be influenced by environmental factors such as pH and the presence of iron, which can enhance the rate of conversion. nih.gov Studies on various phosphonates reveal that degradation under UV light can lead to the formation of orthophosphate as a major product, indicating the cleavage of the C-P bond. nih.gov While specific data for this compound is limited, the general behavior of phosphonates suggests it would be susceptible to photodegradation, particularly in sunlit surface waters. The process in natural environments is expected to be slower than in laboratory settings due to the lower intensity of natural UV radiation. nih.gov

Table 1: Half-life of Various Phosphonates Under UV Irradiation

| Compound | Condition | pH | Half-life (minutes) | Reference |

|---|---|---|---|---|

| NTMP | Without Iron | 3 | 15 - 35 | nih.gov |

| NTMP | With Iron (3.6 µM) | 3 | 5 - 10 | nih.gov |

| EDTMP | Without Iron | 5-6 | 10 - 35 | nih.gov |

| EDTMP | With Iron (3.6 µM) | 5-6 | 5 - 15 | nih.gov |

| DTPMP | Without Iron | 10 | 50 - 75 | nih.gov |

| DTPMP | With Iron (3.6 µM) | 10 | 35 - 60 | nih.gov |

Microbial Degradation of Phosphonates

While the C-P bond is resistant to chemical hydrolysis, many microorganisms have evolved enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a source of phosphorus, a vital nutrient that is often limited in the environment. nih.govadvancedsciencenews.com This biotic degradation is a critical process in the environmental breakdown of phosphonates.

Bacteria have developed several distinct enzymatic strategies to break the C-P bond. These mechanisms can be broadly categorized as hydrolytic, oxidative, or radical-based pathways. nih.govnih.gov The specific pathway employed often depends on the structure of the phosphonate (B1237965). For instance, some hydrolytic enzymes require a carbonyl group adjacent to the C-P bond to facilitate cleavage, a feature not present in this compound. nih.govnih.gov For phosphonates lacking such activating groups, the C-P lyase pathway is of primary importance. nih.gov

The C-P lyase pathway is a complex, multi-protein enzymatic system that catalyzes the cleavage of the C-P bond through a mechanism believed to involve free radicals. nih.govnih.gov This pathway exhibits a broad substrate specificity, enabling it to degrade a wide variety of substituted and unsubstituted alkyl- and arylphosphonates. nih.govresearchgate.net This makes it a highly probable route for the microbial degradation of xenobiotic compounds like this compound.

In well-studied bacteria such as Escherichia coli, the genes encoding the C-P lyase machinery are organized in the phn operon, which contains 14 genes (phnC to phnP). asm.orgnih.gov The expression of this operon is typically induced under conditions of phosphate starvation, highlighting its role in phosphorus acquisition. advancedsciencenews.comnih.gov The core C-P lyase enzyme complex is thought to be composed of proteins encoded by the phnG, phnH, phnI, phnJ, phnK, phnL, and phnM genes. researchgate.netnih.gov This complex, along with a phosphonate-specific ABC transporter system (encoded by phnC, phnD, and phnE), works to import phosphonates into the cell and subsequently cleave the C-P bond, releasing inorganic phosphate. advancedsciencenews.com

**Table 2: Key Components of the C-P Lyase (phn) Operon in *E. coli***

| Gene(s) | Component | Function | Reference |

|---|---|---|---|

| phnC, phnD, phnE | ABC Transporter | Binds and transports phosphonates into the cell | advancedsciencenews.com |

| phnG, phnH, phnI, phnJ | C-P Lyase Core Complex | Forms the core enzymatic machinery for C-P bond cleavage | advancedsciencenews.com |

| phnJ | Putative Radical SAM Enzyme | Believed to be directly involved in the C-P bond cleavage step | advancedsciencenews.com |

| phnK, phnL, phnM | C-P Lyase Associated Proteins | Essential accessory proteins for the core complex function | nih.gov |

| phnP | Phosphatase/Phosphodiesterase | May process intermediates of the pathway | asm.org |

Mechanisms of C-P Bond Cleavage by Microorganisms

Phosphonatase and Oxidative Pathways

While direct studies on the degradation of this compound by phosphonatase and specific oxidative pathways are not extensively documented, inferences can be drawn from the known metabolism of other phosphonate compounds. The carbon-phosphorus (C-P) bond, a defining feature of phosphonates, is notably resistant to chemical hydrolysis and photolysis, making enzymatic cleavage a critical degradation route frontiersin.org.

Phosphonatase Pathway: The phosphonatase pathway is a key mechanism for the biodegradation of some phosphonates, particularly 2-aminoethylphosphonate (AEP). This pathway involves a class of enzymes known as phosphonatases (or phosphonoacetaldehyde hydrolases) that cleave the C-P bond. For instance, in some bacteria, the degradation of AEP is initiated by a transaminase (PhnW) to form phosphonoacetaldehyde, which is then hydrolyzed by phosphonatase (PhnX) to yield acetaldehyde and inorganic phosphate. While phosphonatases have a relatively narrow substrate range compared to other phosphatases, their role in the degradation of various phosphonates is an area of active research frontiersin.org. Given that this compound is an arylphosphonate, its susceptibility to known phosphonatases would require specific enzymatic assays to confirm.

Oxidative Pathways: Oxidative degradation is another significant route for the breakdown of organophosphorus compounds. These pathways often involve the generation of highly reactive species, such as hydroxyl radicals, which can attack the organic moiety of the molecule. While specific oxidative pathways for this compound are not detailed in the available literature, studies on other organophosphorus compounds and organic pollutants demonstrate the efficacy of advanced oxidation processes. For example, the Fenton reaction (using iron and hydrogen peroxide) is known to generate hydroxyl radicals that can degrade various organic contaminants. The degradation of phosphonates can also be influenced by the presence of oxidizing biocides, which can lead to the cleavage of the C-P bond and the formation of orthophosphate researchgate.net. The presence of the chlorophenyl group in this compound suggests that oxidative degradation could lead to the formation of chlorinated aromatic intermediates before complete mineralization.

Enzymes Involved in Organophosphorus Degradation (e.g., Phosphotriesterases, Organophosphorus Hydrolases)

A significant body of research points to the crucial role of phosphotriesterases (PTEs) and organophosphorus hydrolases (OPHs) in the degradation of a wide array of organophosphorus compounds, including pesticides and nerve agents. These enzymes catalyze the hydrolysis of the P-O ester bonds, which is often the initial and rate-limiting step in the detoxification of these compounds.

Notably, studies have demonstrated the activity of PTE from Pseudomonas diminuta on a structurally similar compound, diethyl p-chlorophenyl phosphate. This suggests a high probability that PTEs and other OPHs can also hydrolyze this compound. These enzymes typically possess a binuclear metal center in their active site, which facilitates the nucleophilic attack on the phosphorus atom. The substrate specificity of these enzymes can be broad, allowing them to act on various organophosphorus compounds with different leaving groups.

| Enzyme Class | General Substrates | Potential Role in this compound Degradation |

| Phosphotriesterases (PTEs) | Organophosphate triesters (e.g., paraoxon, parathion) | Likely to hydrolyze the P-O ethyl ester bonds, initiating the degradation process. |

| Organophosphorus Hydrolases (OPHs) | Wide range of organophosphorus compounds, including pesticides and nerve agents | Similar to PTEs, expected to catalyze the initial hydrolytic cleavage of the ester bonds. |

Environmental Factors Affecting Biodegradation

The efficiency of microbial degradation of organophosphorus compounds like this compound is significantly influenced by various environmental factors. These factors can affect the growth and metabolic activity of degrading microorganisms as well as the bioavailability of the contaminant.

Key environmental factors include:

Phosphate Availability: The availability of inorganic phosphate is a critical regulatory factor for the expression of genes involved in phosphonate degradation. In many microorganisms, the enzymatic machinery for phosphonate utilization is induced only under phosphate-limiting conditions. This is because inorganic phosphate is the preferred phosphorus source, and its presence represses the genes responsible for scavenging phosphorus from alternative sources like phosphonates. Therefore, in phosphate-rich environments, the biodegradation of this compound may be significantly inhibited.

pH: The pH of the soil or water can influence both the chemical stability of the pesticide and the activity of microbial enzymes. Most microbial degradation processes have an optimal pH range, and significant deviations can reduce the degradation rate.

Temperature: Temperature affects the metabolic rates of microorganisms. Generally, an increase in temperature (up to an optimum) enhances the rate of biodegradation.

Moisture: Water is essential for microbial growth and activity. In soil environments, moisture content affects the diffusion of nutrients and the contaminant to the microorganisms.

Organic Carbon Content: The presence of other organic carbon sources can influence the biodegradation of a target compound. In some cases, the presence of an easily degradable carbon source can enhance the degradation of the target compound through co-metabolism.

| Environmental Factor | Effect on Biodegradation |

| High Phosphate Concentration | Inhibits the expression of phosphonate-degrading enzymes. |

| Low Phosphate Concentration | Induces the expression of phosphonate-degrading enzymes. |

| Optimal pH | Enhances microbial and enzymatic activity. |

| Extreme pH (acidic or alkaline) | Can inhibit microbial growth and enzyme function. |

| Optimal Temperature | Increases the rate of microbial metabolism and degradation. |

| Low Temperature | Decreases the rate of biodegradation. |

| Adequate Moisture | Supports microbial activity and substrate diffusion. |

| Low Moisture | Limits microbial activity. |

| Presence of Organic Carbon | Can enhance degradation through co-metabolism. |

Bioremediation Strategies for Phosphonate Contamination

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with organophosphorus compounds. These strategies leverage the metabolic capabilities of microorganisms to degrade or detoxify pollutants. For contamination with compounds like this compound, several bioremediation techniques could be employed.

In Situ Bioremediation: These techniques treat the contaminated soil or water in place, without excavation.

Bioventing: This involves stimulating the activity of indigenous microorganisms by supplying air or oxygen to the contaminated subsurface. This is particularly effective for aerobic degradation processes.

Biosparging: Similar to bioventing, this technique involves injecting air under pressure below the water table to increase groundwater oxygen concentrations and enhance the degradation of pollutants by indigenous microorganisms.

Bioaugmentation: This strategy involves the introduction of specific microorganisms with the desired degradative capabilities to the contaminated site. This can be particularly useful if the indigenous microbial population lacks the ability to degrade the target compound effectively.

Ex Situ Bioremediation: These techniques involve the excavation of contaminated soil or the pumping of contaminated groundwater for treatment.

Landfarming: Contaminated soil is excavated and spread over a prepared bed. The soil is periodically tilled to aerate it and stimulate microbial activity.

Biopiling: Excavated soil is mixed with amendments (e.g., nutrients, bulking agents) and formed into piles. Aeration is provided through a network of pipes within the pile.

Bioreactors: Contaminated soil or water is treated in a controlled environment (a reactor) where conditions such as temperature, pH, and nutrient levels can be optimized to enhance the degradation rate.

The selection of a particular bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and cost-effectiveness.

| Bioremediation Strategy | Description | Application |

| Bioventing | In situ aeration of unsaturated soil to stimulate aerobic biodegradation. | Soil contamination. |

| Biosparging | In situ injection of air below the water table to oxygenate groundwater. | Groundwater contamination. |

| Bioaugmentation | In situ or ex situ addition of specific microorganisms to enhance degradation. | Soil and groundwater contamination. |

| Landfarming | Ex situ treatment of excavated soil in a lined bed with aeration. | Soil contamination. |

| Biopiling | Ex situ treatment of excavated soil in aerated piles. | Soil contamination. |

| Bioreactors | Ex situ treatment of soil or water in a controlled engineered system. | Soil and groundwater contamination. |

An in-depth analysis of this compound reveals a compound at the intersection of synthetic innovation, material science, and environmental studies. This article explores the future research directions and perspectives concerning this specific arylphosphonate, focusing on sustainable synthesis, biological potential, material design, environmental impact, and the synergy between computational and experimental research.

Future Research Directions and Perspectives

The landscape of research surrounding diethyl (4-chlorophenyl)phosphonate and related arylphosphonates is rapidly evolving. Future investigations are poised to build upon current knowledge to address key challenges in synthesis, application, and environmental stewardship. The following sections outline promising avenues for future research.

Q & A

Q. What are the common synthetic routes for diethyl (4-chlorophenyl)phosphonate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, analogous phosphonates are prepared by reacting 4-chlorobenzyl halides with diethyl phosphite under anhydrous conditions, often using catalysts like diphenylphosphinic acid (10 mol%) in ethanol at 40°C for 30 minutes . Optimization involves monitoring reaction progress via TLC, controlling stoichiometry (e.g., 1:1.2 aldehyde-to-phosphite ratio), and purification through crystallization (hexane) or column chromatography. Purity (>97%) is confirmed by GC or NMR .

Q. How can spectroscopic techniques (e.g., ³¹P NMR, IR) be employed to confirm the structure of this compound?

- ³¹P NMR : A singlet at ~23–24 ppm confirms the phosphonate group, with coupling constants (e.g., J = 21 Hz for CH–P) indicating substituent interactions .

- IR : Peaks at 1239 cm⁻¹ (P=O) and 1046 cm⁻¹ (P–O–C) validate the phosphonate moiety, while aromatic C–H stretches (~3050 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) confirm the 4-chlorophenyl group .

- Elemental Analysis : Match calculated (C, H, N%) with experimental values (e.g., C: 57.43% vs. 57.14% observed) to assess purity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during this compound synthesis?

Byproducts often arise from competing reactions, such as hydrolysis of intermediates or incomplete substitution. For instance, moisture exposure during synthesis can lead to phosphite intermediates decomposing into aminopyrazole derivatives, as observed in analogous azidopyrazole-phosphonate reactions . Mechanistic studies using deuterated solvents or kinetic isotope effects can isolate pathways. Adjusting reaction conditions (e.g., strict anhydrous protocols, inert atmospheres) minimizes these side reactions .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl substituent enhances electrophilicity at the phosphorus center, facilitating nucleophilic attacks in cross-coupling reactions. Steric hindrance from the para-substituted aryl group may slow reactions compared to smaller substituents (e.g., methyl). Comparative kinetic studies with substituted analogs (e.g., 4-methoxyphenyl or 4-nitrophenyl derivatives) reveal rate differences, which can be modeled using Hammett plots .

Q. How can contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved for this compound derivatives?

Contradictions often stem from dynamic processes (e.g., rotameric equilibria) or solvent effects. For example, diastereotopic protons in phosphonate esters may split into complex multiplets. Variable-temperature NMR or computational simulations (DFT) can clarify splitting patterns. In one study, ¹H NMR of a pyridine-linked phosphonate showed resolved J = 21 Hz coupling after DMSO-d₆ solvent optimization .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound given its potential hazards?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Wash skin immediately with water if exposed .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor for discoloration or precipitates, indicating degradation .

- Toxicity Screening : Conduct bacterial reverse mutation (Ames test) and in vitro micronucleus assays to assess genotoxicity, following EFSA guidelines for structurally related phosphonates .

Q. What strategies improve the hydrolytic stability of this compound in aqueous reaction media?

Hydrolysis is mitigated by:

- pH Control : Stability increases in neutral or slightly acidic conditions (pH 5–7). Avoid alkaline media, which accelerate P–O cleavage .

- Protecting Groups : Temporarily shield the phosphonate with silyl (e.g., TMS) or ester groups, removed post-reaction via mild acids .

- Co-solvents : Use DMF or THF to reduce water activity while maintaining solubility .

Data Analysis and Application

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like nucleophilic substitutions or radical couplings. For example, Mulliken charges on the phosphorus atom predict susceptibility to nucleophilic attack, while Fukui indices identify reactive sites on the aryl ring .

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.